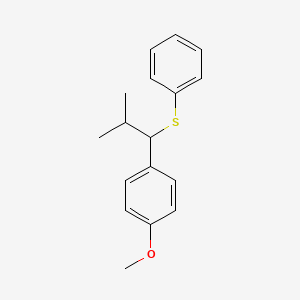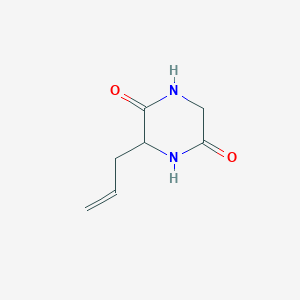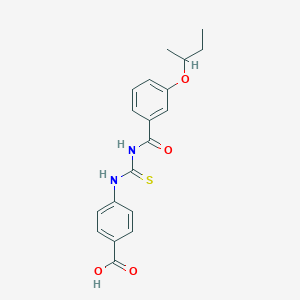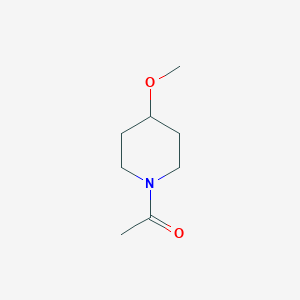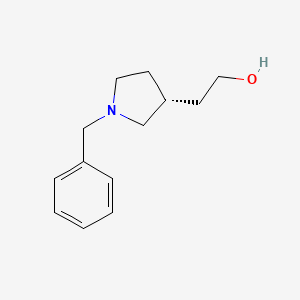
4-((Cyclopropylamino)methyl)thiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Cyclopropylamino)methyl)thiazole-2-thiol is a heterocyclic compound containing a thiazole ring substituted with a cyclopropylamino group and a thiol group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropylamino)methyl)thiazole-2-thiol typically involves the reaction of thiazole derivatives with cyclopropylamine under specific conditions. One common method includes the use of thiazole-2-thiol as a starting material, which is then reacted with cyclopropylamine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-((Cyclopropylamino)methyl)thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-((Cyclopropylamino)methyl)thiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-((Cyclopropylamino)methyl)thiazole-2-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxylate: Used in the synthesis of various bioactive molecules.
Thiazole-2-thiol: A precursor for the synthesis of more complex thiazole derivatives.
Uniqueness
4-((Cyclopropylamino)methyl)thiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H10N2S2 |
|---|---|
Molecular Weight |
186.3 g/mol |
IUPAC Name |
4-[(cyclopropylamino)methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C7H10N2S2/c10-7-9-6(4-11-7)3-8-5-1-2-5/h4-5,8H,1-3H2,(H,9,10) |
InChI Key |
NEZCCJYDUNLGOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CSC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


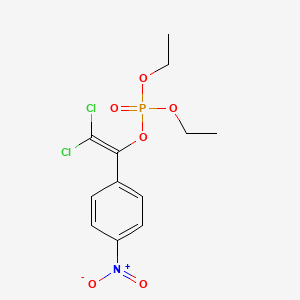
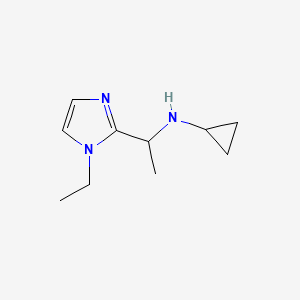
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
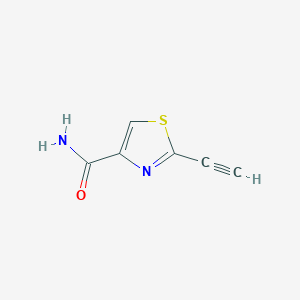
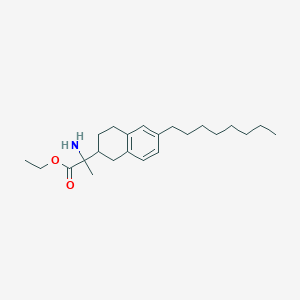
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
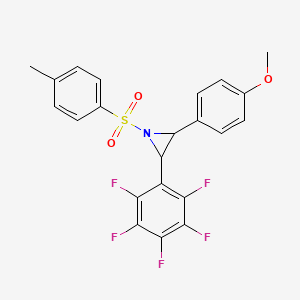
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
